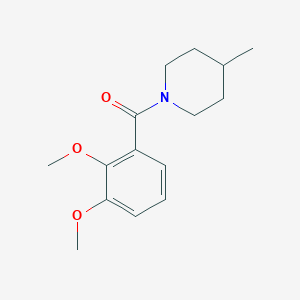![molecular formula C16H15ClN2O2 B5857733 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide CAS No. 430458-84-7](/img/structure/B5857733.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CMBC, is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In
Mécanisme D'action
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its specificity for PARP. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it an interesting subject of study. Further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves a two-step process. The first step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-methylbenzenecarboximidamide to form this compound.
Applications De Recherche Scientifique
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-12(8-10)15(18)19-21-16(20)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZGLZPADNBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=C(C=C2)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)C)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)









![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
